molecular formula C15H18N2O3 B5430454 N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5430454
M. Wt: 274.31 g/mol
InChI Key: SJKUYMBPWONCGH-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an oxazole ring with a methoxyphenyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9(12-5-7-13(19-4)8-6-12)16-15(18)14-10(2)17-20-11(14)3/h5-9H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKUYMBPWONCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxazole ring and the subsequent attachment of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new functional groups to the methoxyphenyl ring.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)methyl]ethanamine Hydrochloride: A compound with a similar methoxyphenyl group but different functional groups.

    4-Methoxyphenethylamine: Another compound with a methoxyphenyl group, used in different applications.

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of an oxazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties

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